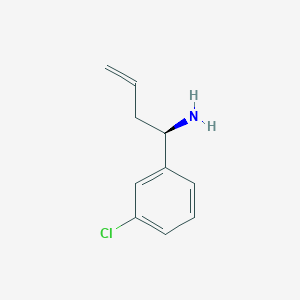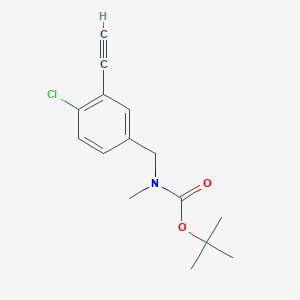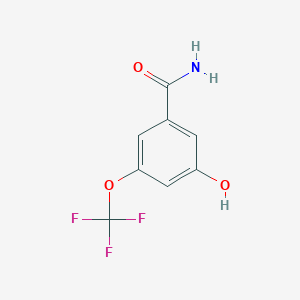
2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-4-methoxyphenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-fluoro-4-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-fluoro-4-methoxyphenoxy)acetic acid, while reduction may produce 2-(2-fluoro-4-methoxyphenoxy)ethanol .
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity to target molecules. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)ethan-1-amine: Similar in structure but lacks the methoxy group.
2-(2-Methoxyphenoxy)ethan-1-amine: Similar in structure but lacks the fluoro group.
2-(2-Fluoro-4-isopropylphenoxy)ethan-1-amine: Similar in structure but has an isopropyl group instead of a methoxy group.
Uniqueness
The presence of both fluoro and methoxy groups in 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine makes it unique compared to its analogs.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenoxy)ethanamine |
InChI |
InChI=1S/C9H12FNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
FYILNDSFHGVUGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)



![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)








